![molecular formula C17H23N5O4 B2509309 Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate CAS No. 915900-31-1](/img/structure/B2509309.png)
Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)acetate, is a complex molecule that appears to be related to a family of synthetic compounds with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multicomponent reactions that allow for the efficient creation of complex molecules. For instance, the synthesis of novel ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate compounds was achieved through a three-component reaction involving benzothiazole derivatives and ethyl bromocyanoacetate in acetone under reflux conditions . Similarly, ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates were synthesized using a one-pot multicomponent reaction catalyzed by Ni(NO3)2.6H2O at room temperature . These methods suggest that the synthesis of the compound of interest may also involve a multicomponent reaction, possibly utilizing imidazole or purine derivatives as starting materials.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using various spectroscopic techniques. For example, the novel compounds synthesized in were confirmed by 1H NMR, 13C NMR, IR, elemental analyses, and mass spectroscopy. The structure of a copper(II) complex with ethylated imidazole-4-acetate was elucidated using EPR measurements and DFT studies, revealing a tetragonally distorted octahedral geometry . These techniques would likely be applicable in determining the molecular structure of Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)acetate, providing insights into its electronic transitions and geometry.
Chemical Reactions Analysis
The reactivity of similar compounds can provide clues to the chemical reactions that Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)acetate may undergo. For instance, the reactivity of 2-aminopyridine with Meldrum’s acid and aryl glyoxals or aryl aldehydes led to the formation of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates . This suggests that the compound of interest may also react with various aldehydes or acids to form new derivatives, potentially altering its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are typically determined through experimental studies. For example, the electrochemical behavior of a copper(II) complex was studied in different solvents, revealing quasi-reversible redox behavior . The antimicrobial activity of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was assessed through in vitro studies . These findings indicate that Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)acetate may also possess unique electrochemical properties and biological activities that could be explored through similar experimental approaches.
Scientific Research Applications
Antimicrobial Activity
Compounds synthesized from precursors similar to the ethyl acetate derivative have shown antimicrobial activities. The study by Sharma et al. (2004) synthesized compounds that were screened against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria, demonstrating the potential of such compounds in antimicrobial applications. The synthesized compounds' structure-activity relationship was analyzed, highlighting the importance of molecular refractive index parameters and Hammett substituent constant in predicting biological activity (Sharma, Sharma, & Rane, 2004).
Catalyst in Chemical Synthesis
The research by Shaterian and Azizi (2013) explored the use of mild basic ionic liquids as catalysts for the synthesis of complex organic compounds, including derivatives similar to the query compound. This study underscores the role of catalysts in facilitating multi-component reactions under solvent-free conditions, leading to the efficient synthesis of pharmacologically relevant molecules (Shaterian & Azizi, 2013).
Synthesis of New Compounds with Potential Biological Activities
Abdelhamid and Afifi (2010) described the synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety. This work is relevant for understanding the synthetic pathways that can be applied to ethyl acetate derivatives for the development of compounds with potential biological activities. The synthesized compounds were characterized and established through elemental analysis and spectral data, showcasing the diverse potential applications in drug discovery (Abdelhamid & Afifi, 2010).
Antioxidant Activity
The study by Chakraborty et al. (2016) on substituted aryl meroterpenoids from red seaweed as potential antioxidants highlights the antioxidant properties of naturally derived compounds. While not directly related to the ethyl acetate derivative , this research indicates the broader scope of studying complex organic molecules for their potential antioxidant activities, which could be applicable to similar synthetic compounds (Chakraborty, Joseph, Joy, & Raola, 2016).
properties
IUPAC Name |
ethyl 2-(2-butyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-5-7-8-20-15(24)13-14(19(4)17(20)25)18-16-21(10-12(23)26-6-2)11(3)9-22(13)16/h9H,5-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMLAJBOUQUJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(N3CC(=O)OCC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-butyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

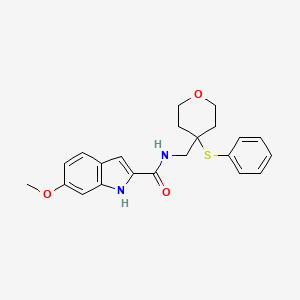
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2509228.png)
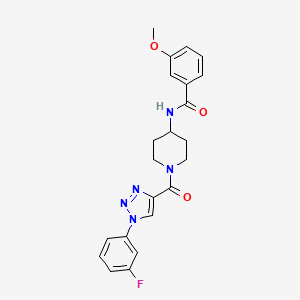
![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)
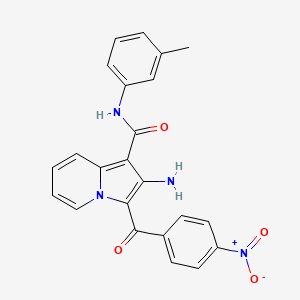
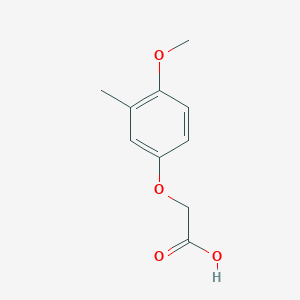
![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxyphenyl)methanone](/img/structure/B2509239.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide](/img/structure/B2509240.png)
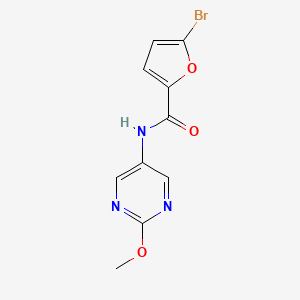
![N-[4-methoxy-6-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2509244.png)
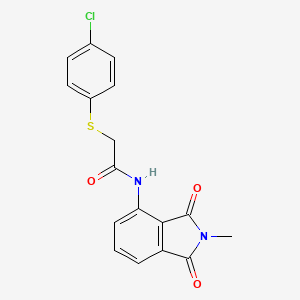
![5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2509246.png)

![3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2509249.png)